N-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-(2-methoxyphenyl)acetamide
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Overview
Description
N-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-(2-methoxyphenyl)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a pyrimidine ring, an ethyl group, and a methoxyphenyl group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-(2-methoxyphenyl)acetamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between an appropriate β-dicarbonyl compound and a urea derivative under acidic or basic conditions.
Introduction of the Ethyl Group: The ethyl group can be introduced via an alkylation reaction using ethyl halides in the presence of a strong base.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached through a nucleophilic substitution reaction using a methoxyphenyl halide and a suitable nucleophile.
Formation of the Acetamide Moiety: The final step involves the formation of the acetamide group through an amidation reaction using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-(2-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. This may include:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Receptor Interaction: Modulating receptor activity to produce a biological response.
Signal Transduction: Affecting cellular signaling pathways to alter cell function.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-(2-methoxyphenyl)acetamide
- N-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-(2-hydroxyphenyl)acetamide
- N-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-(2-chlorophenyl)acetamide
Uniqueness
N-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-(2-methoxyphenyl)acetamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in the design of new molecules with improved efficacy and selectivity for various applications.
Properties
IUPAC Name |
N-[2-(4-ethyl-6-oxopyrimidin-1-yl)ethyl]-2-(2-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3/c1-3-14-11-17(22)20(12-19-14)9-8-18-16(21)10-13-6-4-5-7-15(13)23-2/h4-7,11-12H,3,8-10H2,1-2H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZGAHEMKOMYFFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)N(C=N1)CCNC(=O)CC2=CC=CC=C2OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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